molecular formula C10H15N5O2 B12427840 4-Methoxy Moxonidine-d4

4-Methoxy Moxonidine-d4

Cat. No.: B12427840
M. Wt: 241.28 g/mol
InChI Key: GFOAVLDLJHAHLM-CQOLUAMGSA-N
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Description

4-Methoxy Moxonidine-d4 is a deuterated form of 4-Methoxy Moxonidine, which is a derivative of Moxonidine. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and biochemical studies .

Preparation Methods

The synthesis of 4-Methoxy Moxonidine-d4 involves several steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is introduced for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Chemical Reactions Analysis

4-Methoxy Moxonidine-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

4-Methoxy Moxonidine-d4 is widely used in scientific research, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of compounds.

    Biology: It is used in biochemical studies to understand metabolic pathways and enzyme activities.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used in the development of new drugs and in quality control processes

Mechanism of Action

4-Methoxy Moxonidine-d4 exerts its effects by acting as a selective agonist at the imidazoline receptor subtype 1 (I1). This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata. By binding to these receptors, it decreases sympathetic nervous system activity, leading to a reduction in blood pressure. Additionally, it may promote sodium excretion, improve insulin resistance, and protect against hypertensive target organ damage .

Comparison with Similar Compounds

4-Methoxy Moxonidine-d4 is compared with other similar compounds such as:

By highlighting its unique properties and applications, this compound stands out as a valuable compound in scientific research.

Properties

Molecular Formula

C10H15N5O2

Molecular Weight

241.28 g/mol

IUPAC Name

4,6-dimethoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine

InChI

InChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15)/i4D2,5D2

InChI Key

GFOAVLDLJHAHLM-CQOLUAMGSA-N

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2OC)C)OC)([2H])[2H])[2H]

Canonical SMILES

CC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC

Origin of Product

United States

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